molecular formula C19H29ClN2O2 B160872 Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 6278-90-6

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No. B160872
CAS RN: 6278-90-6
M. Wt: 352.9 g/mol
InChI Key: IASIBURGMIVLIA-UHFFFAOYSA-N
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Description

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound with the CAS Number: 6278-90-6. It has a molecular weight of 352.9 and its IUPAC name is octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is 1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H .


Physical And Chemical Properties Analysis

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a solid at room temperature . It has a molecular formula of C19H29ClN2O2 .

Scientific Research Applications

Anticancer Research

Indole derivatives have been extensively studied for their anticancer properties. The structural similarity of “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” to other indole compounds suggests potential applications in cancer treatment research. These compounds can interact with various cellular targets and may inhibit tumor growth or induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics or antiseptics. Research into “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could explore its efficacy against a range of bacterial and fungal pathogens .

Neurological Disorders

Indoles are known to affect neurotransmitter systems, which could make them useful in studying neurological disorders such as Alzheimer’s or Parkinson’s disease. The compound may serve as a basis for synthesizing new drugs that target these conditions .

Anti-inflammatory Applications

Due to their anti-inflammatory effects, indole derivatives are being investigated for treating conditions like arthritis or inflammatory bowel disease. “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could be part of this research, contributing to new therapeutic approaches .

Antiviral and Anti-HIV Research

Indole derivatives have shown promise in antiviral research, including against HIV. Studying “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could lead to insights into novel treatments for viral infections .

Antidiabetic Potential

Research into indole derivatives has included their potential use in managing diabetes. By affecting insulin secretion or glucose metabolism, compounds like “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” might contribute to new antidiabetic medications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIBURGMIVLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563902
Record name Octyl tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

CAS RN

6278-90-6
Record name 6278-90-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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